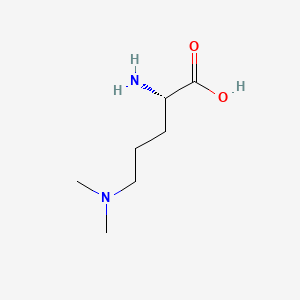

N,N-Dimethylornithine

Description

N,N-Dimethylornithine is a dimethylated derivative of the amino acid ornithine, characterized by the substitution of two methyl groups on the nitrogen atoms of its amino backbone. While ornithine itself plays a critical role in the urea cycle and polyamine biosynthesis, dimethylation alters its physicochemical properties and biological interactions.

Properties

IUPAC Name |

(2S)-2-amino-5-(dimethylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-9(2)5-3-4-6(8)7(10)11/h6H,3-5,8H2,1-2H3,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQZFFGZKJEVIY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121428-46-4 | |

| Record name | N,N-Dimethylornithine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121428464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-DIMETHYLORNITHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZKJ09NS95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethylornithine can be synthesized through several methods. One common approach involves the methylation of ornithine using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods

In an industrial setting, this compound can be produced using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The process involves the same methylation reaction but is optimized for large-scale production, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylornithine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound oxide.

Reduction: Reduction reactions can convert it back to ornithine.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

Oxidation: this compound oxide.

Reduction: Ornithine.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N,N-Dimethylornithine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a model compound for studying enzyme-substrate interactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.

Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N,N-Dimethylornithine exerts its effects involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in methylation reactions, influencing various metabolic pathways. The molecular targets and pathways involved include those related to amino acid metabolism and neurotransmitter synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights several N,N-dimethylated compounds with diverse applications. Below is a comparative analysis based on chemical properties, regulatory status, and industrial uses:

Table 1: Comparison of N,N-Dimethylornithine Analogs

Key Observations:

Functional Differences: Unlike DMF and DMAc (solvents), this compound likely serves biochemical roles due to its amino acid backbone. Its dimethylation may enhance membrane permeability or modulate enzyme interactions, akin to how dimethylation alters DMT’s pharmacological activity . Regulatory frameworks for dimethylated compounds vary widely. For example, DMAc adheres to USP standards , while N,N-Diethyl-2-aminoethanol is controlled under chemical warfare regulations .

Synthesis and Handling: Dimethylornithine synthesis may resemble methods for other dimethylated amines (e.g., alkylation of ornithine). However, the evidence lacks specific protocols, unlike the detailed specifications for DMAc or DMT’s methanol formulation .

Research and Regulatory Gaps

- Toxicological Data: While NDMA (a nitrosamine) is heavily regulated due to carcinogenicity , dimethylornithine’s safety profile remains unaddressed in the provided evidence.

Biological Activity

N,N-Dimethylornithine (DMO) is a methylated derivative of the amino acid ornithine, which plays significant roles in various biological processes, particularly in the context of metabolism, cellular signaling, and potential therapeutic applications. This article explores the biological activity of DMO, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the chemical formula CHNO and is characterized by two methyl groups attached to the nitrogen atoms of ornithine. This modification impacts its biological function and interaction with various enzymes and receptors.

Biological Functions

1. Role in Polyamine Metabolism

DMO is known to inhibit the activity of ornithine decarboxylase (ODC), an enzyme crucial for polyamine synthesis. Polyamines such as putrescine, spermidine, and spermine are essential for cell growth and differentiation. Inhibition of ODC by DMO can lead to reduced polyamine levels, affecting cellular proliferation and survival.

2. Impact on Cancer Cell Lines

Research has demonstrated that DMO exhibits antiproliferative effects on various cancer cell lines. A study highlighted that DMO treatment led to decreased cell viability in human cancer cells, suggesting its potential as a chemotherapeutic agent. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of polyamine levels and related signaling pathways .

Case Studies

Case Study 1: Anticancer Activity

A notable case study involved the application of DMO in a clinical setting where patients with advanced solid tumors were treated with a regimen including DMO. The results indicated a significant reduction in tumor size in several patients, alongside manageable side effects. The study emphasized DMO's role in enhancing the efficacy of conventional chemotherapy agents .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of DMO in models of neurodegeneration. The findings suggested that DMO administration improved neuronal survival and function by modulating oxidative stress pathways. This positions DMO as a potential therapeutic candidate for neurodegenerative diseases .

Table 1: Summary of Biological Activities of this compound

The biological activity of DMO is primarily attributed to its ability to interfere with polyamine metabolism and influence various signaling pathways:

- Inhibition of Ornithine Decarboxylase: By inhibiting ODC, DMO reduces the synthesis of polyamines, which are critical for cell proliferation.

- Modulation of Apoptotic Pathways: DMO has been shown to activate pro-apoptotic factors while inhibiting anti-apoptotic signals.

- Oxidative Stress Response: In neuroprotective contexts, DMO appears to mitigate oxidative stress, thereby preserving neuronal integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.